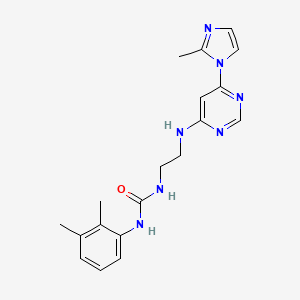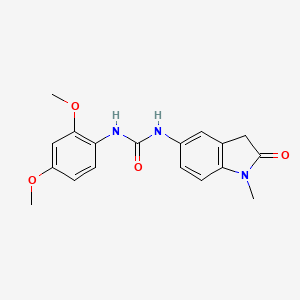
1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, also known as DM-1, is a synthetic compound that has been studied for its potential use in cancer treatment. DM-1 is a member of the family of maytansinoids, which are natural products that have been shown to have potent anti-cancer activity.
Aplicaciones Científicas De Investigación
Mechanistic Studies and Synthesis of Urea Derivatives
Urea and its derivatives, such as "1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea," have been extensively studied for their reactivity and potential applications in organic synthesis. Butler and Hussain (1981) explored the reactions of urea with acyloins, forming compounds that could be important in various chemical processes (Butler & Hussain, 1981). Similarly, Yan, Lei, and Hu (2014) developed a simple and efficient method for synthesizing urea and thiourea derivatives, showcasing the versatility of these compounds in synthetic chemistry (Yan, Lei, & Hu, 2014).
Corrosion Inhibition
Mistry, Patel, and Jauhari (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel, demonstrating the potential of urea derivatives in protecting metals from corrosion (Mistry et al., 2011).
Molecular and Crystallographic Studies
Tutughamiarso, Zeiger, and Bolte (2011) reported on the polymorphs of a similar compound, 1-(2-methyl-3-oxoisoindolin-5-yl)urea, providing insight into its crystal structure and the implications for material science and drug design (Tutughamiarso, Zeiger, & Bolte, 2011).
Environmental and Biological Applications
Research on derivatives of urea also extends to environmental science, where their degradation and interaction with microbial life are of interest. Murray, Rieck, and Lynd (1969) studied the microbial degradation of substituted urea herbicides, shedding light on the environmental fate of these compounds (Murray, Rieck, & Lynd, 1969).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-21-15-7-4-12(8-11(15)9-17(21)22)19-18(23)20-14-6-5-13(24-2)10-16(14)25-3/h4-8,10H,9H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJODNAPPQXOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

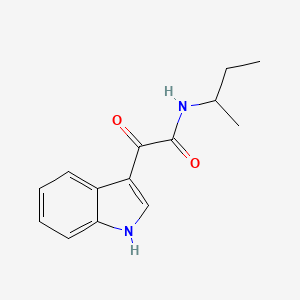
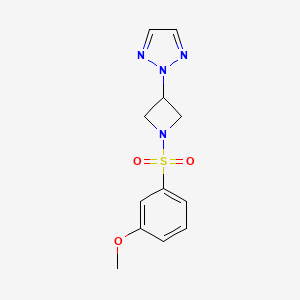
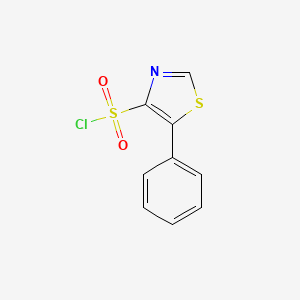
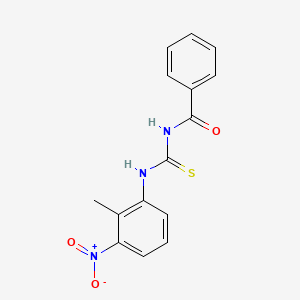
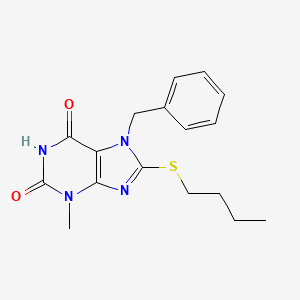
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2620792.png)
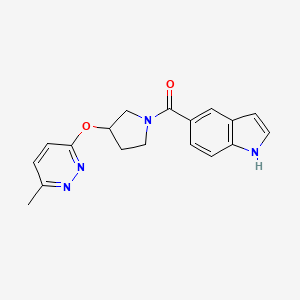
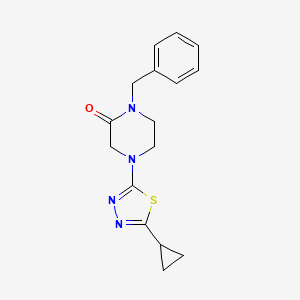

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2620798.png)
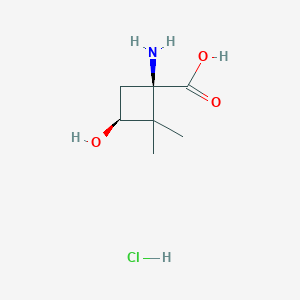
![N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2620800.png)

